![molecular formula C17H17BrN2O3 B4645470 N-(3-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4645470.png)
N-(3-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide
Overview
Description
N-(3-bromophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide, commonly known as BME-2, is a chemical compound that belongs to the class of N-aryl-N'-alkyl ethanediamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of BME-2 is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. BME-2 also interacts with various molecular targets, such as histone deacetylases (HDACs), cyclin-dependent kinases (CDKs), and heat shock proteins (HSPs).
Biochemical and Physiological Effects:
BME-2 has been shown to have various biochemical and physiological effects, including:
- Induction of apoptosis
- Inhibition of cell proliferation and migration
- Reduction of pro-inflammatory cytokines and chemokines
- Inhibition of NF-κB activation
- Protection of neurons from oxidative stress and apoptosis
- Improvement of cognitive function and memory
Advantages and Limitations for Lab Experiments
BME-2 has several advantages for lab experiments, including:
- High potency and selectivity
- Low toxicity and side effects
- Good solubility and stability
- Availability of various analogs for structure-activity relationship (SAR) studies
However, BME-2 also has some limitations for lab experiments, including:
- Limited bioavailability and pharmacokinetic properties
- Lack of clinical data and validation
- Limited understanding of its mechanism of action
Future Directions
There are several future directions for the research on BME-2, including:
- Development of more potent and selective analogs
- Optimization of the pharmacokinetic properties and bioavailability
- Validation of its therapeutic efficacy in animal models and clinical trials
- Elucidation of its mechanism of action and molecular targets
- Investigation of its potential applications in other diseases, such as metabolic disorders and cardiovascular diseases
In conclusion, BME-2 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of BME-2 and to develop more effective and safe drugs based on this compound.
Scientific Research Applications
BME-2 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, BME-2 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation and migration.
In inflammation research, BME-2 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. It also inhibits the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.
In neurodegenerative disorder research, BME-2 has been shown to protect neurons from oxidative stress and apoptosis. It also improves cognitive function and memory in animal models of Alzheimer's disease.
properties
IUPAC Name |
N'-(3-bromophenyl)-N-[2-(4-methoxyphenyl)ethyl]oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-23-15-7-5-12(6-8-15)9-10-19-16(21)17(22)20-14-4-2-3-13(18)11-14/h2-8,11H,9-10H2,1H3,(H,19,21)(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYZFWMJDSTBMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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